二乙基镓氯
描述
Diethylgallium chloride is an organogallium compound with the chemical formula C₄H₁₀ClGa. It is a colorless liquid that is primarily used as a precursor in the synthesis of gallium nitride (GaN) and other gallium-containing materials.
科学研究应用
Diethylgallium chloride is extensively used in scientific research, particularly in the field of materials science. Some of its applications include:
Optoelectronics: It is used as a precursor in the synthesis of gallium nitride, which is a key material for light-emitting diodes (LEDs) and laser diodes.
High-Frequency Electronics: Gallium nitride synthesized from diethylgallium chloride is used in high-frequency and high-power electronic devices.
作用机制
Target of Action
Diethylgallium chloride (DEGaCl) is primarily used as a gallium source in the growth of Gallium Nitride (GaN) through a process known as Metal Organic Vapor Phase Epitaxy (MOVPE) . GaN is a semiconductor material that has been extensively investigated due to its potential applications in short wavelength optoelectronics and high temperature, high power, high frequency electronics .
Mode of Action
DEGaCl interacts with its target (GaN) through a β-elimination reaction in the gas phase, allowing the in situ formation of GaCl at relatively low gas phase temperatures . This reaction can be represented as follows:
(C2H5)2GaCl→GaCl+2C2H4+H2(C_2H_5)_2GaCl \rightarrow GaCl + 2C_2H_4 + H_2 (C2H5)2GaCl→GaCl+2C2H4+H2
Biochemical Pathways
The biochemical pathway involved in the action of DEGaCl is the MOVPE process. In this process, DEGaCl and ammonia are used as precursors. The growth rate and efficiency of the DEGaCl-based growth decrease with increasing temperature when compared to trimethyl gallium (TMG)-based growth under similar conditions .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of DEGaCl, we can discuss its behavior in the MOVPE process. The efficiency of DEGaCl-based growth decreases with increasing temperature, which suggests that temperature plays a crucial role in the bioavailability of DEGaCl in the MOVPE process .
Result of Action
The result of DEGaCl’s action is the growth of GaN layers. For the DEGaCl-based growth, the x-ray rocking curve line width, using the (0002) reflection, is as low as 300 arcsec on a 2.5-micron thick film. A RMS surface roughness of 0.5nm is measured over a 10x10 micron area .
Action Environment
The action of DEGaCl is influenced by environmental factors such as temperature. As the temperature increases, the growth rate and efficiency of the DEGaCl-based growth decrease . This suggests that controlling the temperature is crucial for optimizing the efficacy and stability of DEGaCl in the MOVPE process.
生化分析
Biochemical Properties
Diethylgallium chloride plays a significant role in biochemical reactions, particularly in the synthesis of gallium nitride. It interacts with ammonia (NH₃) to form GaN, a process that is crucial for the development of various electronic devices . The interaction between diethylgallium chloride and ammonia involves the decomposition of diethylgallium chloride to gallium chloride (GaCl) through a β-elimination reaction, which then reacts with ammonia to form GaN .
Cellular Effects
The effects of diethylgallium chloride on cellular processes are not extensively documented. It is known that gallium compounds can influence cellular functions. Gallium can mimic iron and disrupt cellular iron metabolism, which can affect various cellular processes, including DNA synthesis and cell division . Diethylgallium chloride, being a gallium compound, may exhibit similar effects, although specific studies on its cellular impact are limited.
Molecular Mechanism
At the molecular level, diethylgallium chloride exerts its effects through the formation of gallium nitride. The compound decomposes to form gallium chloride, which then reacts with ammonia to produce GaN. This process involves the formation of intermediate compounds and the release of ethylene and hydrogen . The molecular interactions primarily involve the binding of gallium to nitrogen, forming a stable GaN structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethylgallium chloride can change over time due to its stability and degradation. The compound is known to decompose at relatively low gas phase temperatures, which can affect the efficiency of GaN growth . Over time, the stability of diethylgallium chloride can influence the quality and properties of the resulting GaN layers, with potential long-term effects on the material’s performance in electronic devices .
Dosage Effects in Animal Models
There is limited information on the dosage effects of diethylgallium chloride in animal models. Studies on other gallium compounds suggest that high doses can lead to toxicity, affecting various organs and systems . It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
Diethylgallium chloride is involved in the metabolic pathway of gallium nitride synthesis. The compound undergoes a β-elimination reaction to form gallium chloride, which then reacts with ammonia to produce GaN . This pathway is essential for the efficient production of high-quality GaN layers used in electronic devices.
Transport and Distribution
As a gallium compound, it is likely to interact with various transporters and binding proteins that facilitate its movement within the cellular environment . The distribution of diethylgallium chloride can influence its localization and accumulation, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of diethylgallium chloride is not extensively studied. It is expected to localize in areas where gallium nitride synthesis occurs, such as in the vicinity of the cell membrane or within specific organelles involved in material synthesis . The localization of diethylgallium chloride can impact its activity and function, influencing the efficiency of GaN production.
准备方法
Diethylgallium chloride can be synthesized through the reaction of gallium(III) chloride with triethylgallium. The reaction typically takes place in a pentane solvent under an argon atmosphere to prevent oxidation. The reaction conditions involve a 2:1 molar ratio of triethylgallium to gallium(III) chloride, followed by evaporation at 0°C and distillation at 60°C .
化学反应分析
Diethylgallium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Substitution: It can react with ammonia to form gallium nitride (GaN) through metal-organic vapor phase epitaxy (MOVPE).
Decomposition: Diethylgallium chloride can decompose to form gallium chloride and ethane in the gas phase.
相似化合物的比较
Diethylgallium chloride can be compared with other organogallium compounds, such as:
Trimethylgallium: Used in similar applications but has different gas phase chemistry and growth efficiency.
Triethylgallium: Another precursor for gallium nitride synthesis but with different reactivity and decomposition pathways.
Diethylaluminum chloride: Similar in structure but used in different applications, such as in the synthesis of aluminum-containing materials.
Diethylgallium chloride is unique due to its specific decomposition pathway and its efficiency in the synthesis of high-quality gallium nitride films.
属性
IUPAC Name |
chloro(diethyl)gallane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.ClH.Ga/c2*1-2;;/h2*1H2,2H3;1H;/q;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPKNAWBPMTMLA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ga](CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClGa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315248 | |
Record name | Chlorodiethylgallium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30914-08-0 | |
Record name | Chlorodiethylgallium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30914-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorodiethylgallium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylgallium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diethylgallium chloride interact with GaAs surfaces during atomic layer epitaxy (ALE)?
A: Diethylgallium chloride (DEGaCl) plays a crucial role in the ALE of GaAs. [, ] Upon reaching the GaAs(100) surface, DEGaCl deposits GaCl. The residence time of DEGaCl on the surface decreases as the Ga coverage increases. [] This stoichiometry-dependent phenomenon suggests a self-limiting mechanism, essential for controlled layer-by-layer growth in ALE. []
Q2: What are the advantages of using DEGaCl in metalorganic vapor phase epitaxy (MOVPE) compared to traditional precursors like trimethylgallium (TMGa)?
A: DEGaCl offers distinct advantages over TMGa in MOVPE. Studies show that regrown interfaces using DEGaCl exhibit superior electrical characteristics with negligible interface charge. [] Secondary-ion mass spectroscopy reveals no significant impurity accumulation at the regrown interface with DEGaCl, unlike TMGa-based chemistry. [] This highlights the potential of DEGaCl for achieving high-quality regrown interfaces in semiconductor devices.
Q3: How does DEGaCl contribute to selective epitaxy in MOVPE?
A: DEGaCl enables selective epitaxy of GaAs in MOVPE. [] Under typical growth conditions (600-800 °C, 0.1 atm), GaAs deposition is inhibited on masking materials like SiO2, Si3N4, and SiONx. [] This selectivity stems from the reduced adsorption of the growth precursor, likely GaCl, on the mask compared to exposed GaAs. [] This characteristic makes DEGaCl a valuable precursor for controlled growth in specific areas.
Q4: What is the vapor pressure behavior of DEGaCl, and how does it compare to similar compounds?
A: The vapor pressure of DEGaCl has been meticulously measured and can be described by the equation: log (P DEGaCl /Torr) = 8.943 - 3080 (K/T). [] This data, measured using a capacitance manometer, provides crucial information for controlling DEGaCl delivery in vapor deposition techniques. The vapor pressure of DEGaCl is slightly higher than that of diethylaluminum chloride (DEAlCl) across a similar temperature range. []
Q5: Are there specific applications where DEGaCl proves particularly beneficial in epitaxial growth techniques?
A: DEGaCl demonstrates significant advantages in epitaxial lateral overgrowth (ELO) of GaN. [] By employing DEGaCl in both hydride vapor phase epitaxy (HVPE) and MOVPE, researchers achieved high-quality, coalesced, flat-top ELO GaN structures. [] The growth conditions, specifically temperature and V/III ratio, significantly influence the lateral and vertical growth rates, allowing for precise control over the morphology of the overgrown GaN prisms. []
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